molecular formula C6H11NO2 B13031724 (2R,6S)-2,6-dimethylmorpholin-3-one

(2R,6S)-2,6-dimethylmorpholin-3-one

Cat. No.: B13031724
M. Wt: 129.16 g/mol
InChI Key: CJOJYCRMCKNQNN-CRCLSJGQSA-N
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Description

(2R,6S)-2,6-dimethylmorpholin-3-one is an organic compound belonging to the class of morpholine derivatives It is characterized by the presence of two methyl groups at the 2 and 6 positions of the morpholine ring, and a ketone group at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,6S)-2,6-dimethylmorpholin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,6-dimethyl-4-hydroxy-3-oxobutanoic acid with ammonia or an amine, followed by cyclization to form the morpholine ring. The reaction conditions often require a solvent such as ethanol or methanol and may involve heating to facilitate the cyclization process.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction parameters and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2R,6S)-2,6-dimethylmorpholin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring is modified by introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Alcohol derivatives of the compound.

    Substitution: Various substituted morpholine derivatives depending on the nucleophile used.

Scientific Research Applications

(2R,6S)-2,6-dimethylmorpholin-3-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.

    Industry: It is used in the production of polymers, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism by which (2R,6S)-2,6-dimethylmorpholin-3-one exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (2R,6S)-2,6-dimethylmorpholine hydrochloride: A similar compound with a hydrochloride salt form.

    (2R,6R)-6-hydroxynorketamine: Another morpholine derivative with different stereochemistry and biological activity.

Uniqueness

(2R,6S)-2,6-dimethylmorpholin-3-one is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. This stereochemistry can result in different biological activities compared to its diastereomers and other morpholine derivatives.

Properties

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

(2R,6S)-2,6-dimethylmorpholin-3-one

InChI

InChI=1S/C6H11NO2/c1-4-3-7-6(8)5(2)9-4/h4-5H,3H2,1-2H3,(H,7,8)/t4-,5+/m0/s1

InChI Key

CJOJYCRMCKNQNN-CRCLSJGQSA-N

Isomeric SMILES

C[C@H]1CNC(=O)[C@H](O1)C

Canonical SMILES

CC1CNC(=O)C(O1)C

Origin of Product

United States

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